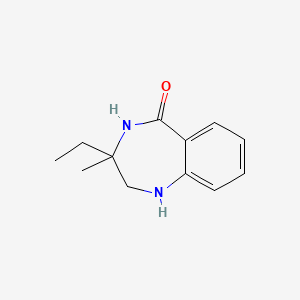

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

描述

Chemical Identity and Nomenclature

The compound this compound is definitively identified by its Chemical Abstracts Service registry number 1803571-72-3. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the presence of both ethyl and methyl substituents at the 3-position of the tetrahydrobenzodiazepinone core structure. The molecular formula C₁₂H₁₆N₂O corresponds to a molecular weight of 204.27 daltons, establishing its precise chemical identity.

The compound's Simplified Molecular Input Line Entry System representation is recorded as O=C1NC(C)(CC)CNC2=CC=CC=C12, which provides a standardized method for representing its molecular structure in databases and computational applications. The MDL number MFCD28139426 serves as an additional unique identifier within chemical databases, facilitating accurate cross-referencing across various chemical information systems.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1803571-72-3 |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| MDL Number | MFCD28139426 |

| Simplified Molecular Input Line Entry System | O=C1NC(C)(CC)CNC2=CC=CC=C12 |

The structural formula reveals the presence of a carbonyl group at position 5, which is characteristic of benzodiazepin-5-one derivatives. The tetrahydro designation indicates the saturation state of specific positions within the seven-membered ring system, distinguishing it from other benzodiazepine variants with different degrees of unsaturation.

Structural Classification within Benzodiazepine Family

This compound belongs to the 1,4-benzodiazepine structural class, characterized by nitrogen atoms positioned at the 1 and 4 positions of the seven-membered diazepine ring. This classification places it within a broader family of compounds that have been extensively studied for their unique structural properties and synthetic accessibility. The benzodiazepine nucleus consists of a benzene ring fused to a diazepine ring system, creating a bicyclic framework that serves as the foundation for numerous synthetic derivatives.

The specific substitution pattern of this compound, featuring both ethyl and methyl groups at the 3-position, creates a quaternary carbon center that influences both the conformational preferences and chemical reactivity of the molecule. This structural feature distinguishes it from simpler benzodiazepine derivatives and positions it within a subset of heavily substituted benzodiazepinones. The presence of the carbonyl group at position 5 classifies it specifically as a benzodiazepin-5-one, a subclass that has been identified as having significant synthetic utility.

Table 2: Structural Classification Hierarchy

| Classification Level | Category |

|---|---|

| Primary Class | Heterocyclic Compounds |

| Secondary Class | Seven-membered Heterocycles |

| Tertiary Class | Benzodiazepines |

| Quaternary Class | 1,4-Benzodiazepines |

| Specific Subclass | Benzodiazepin-5-ones |

| Substitution Type | 3,3-Disubstituted Derivatives |

The structural classification reveals that this compound represents a sophisticated example of heterocyclic architecture, incorporating multiple design elements that contribute to its unique chemical properties. The seven-membered ring system provides conformational flexibility while maintaining structural integrity, and the specific substitution pattern introduces steric and electronic effects that modulate reactivity patterns.

Research has demonstrated that 1,4-benzodiazepine scaffolds possess remarkable versatility in synthetic applications, with the seven-membered imino ring being essential for maintaining structural integrity and enabling diverse chemical transformations. The quaternary carbon center created by the dual substitution at position 3 introduces additional complexity that can be exploited in synthetic strategies targeting more complex molecular architectures.

Historical Context of Chemical Development

The development of benzodiazepine chemistry traces its origins to the pioneering work conducted at Hoffmann-La Roche in the 1950s, when chemist Leo Sternbach first synthesized chlordiazepoxide in 1955. This breakthrough established the foundation for an entire class of compounds that would revolutionize both pharmaceutical chemistry and synthetic organic chemistry. The initial discovery was somewhat serendipitous, as Sternbach was investigating quinazoline 3-oxides when he unexpectedly obtained the first benzodiazepine structure.

The subsequent decades witnessed extensive exploration of benzodiazepine structural modifications, leading to the development of numerous derivatives with varying substitution patterns and functional group arrangements. By 1960, Hoffmann-La Roche had successfully marketed Librium, followed by Valium in 1963, establishing the commercial viability and therapeutic potential of the benzodiazepine scaffold. This success prompted widespread research into structural analogs and synthetic methodologies for accessing diverse benzodiazepine derivatives.

The specific compound this compound emerged from later research efforts focused on exploring the synthetic and structural diversity possible within the benzodiazepine framework. The development of substituted benzodiazepin-5-ones represented an important advancement in heterocyclic chemistry, as these compounds provided access to novel structural motifs while maintaining the fundamental benzodiazepine architecture.

Table 3: Historical Milestones in Benzodiazepine Development

| Year | Milestone | Significance |

|---|---|---|

| 1955 | First benzodiazepine synthesis by Leo Sternbach | Established fundamental benzodiazepine chemistry |

| 1960 | Commercial introduction of Librium | Demonstrated practical applications |

| 1963 | Development of Valium | Expanded structural diversity |

| 1970s-1980s | Mechanistic understanding of gamma-aminobutyric acid interactions | Provided theoretical foundation |

| 1990s-2000s | Advanced synthetic methodologies | Enabled complex derivative synthesis |

| 2010s-Present | Modern synthetic approaches to benzodiazepin-5-ones | Current research focus |

The evolution of synthetic methodologies has been particularly important for accessing compounds like this compound. Early synthetic approaches relied on traditional cyclization methods, but modern techniques have introduced more efficient and selective strategies. Continuous-flow synthesis protocols have been developed specifically for benzodiazepin-5-one derivatives, offering improved yields and scalability compared to traditional batch methods.

Significance in Heterocyclic Chemistry Research

The compound this compound holds particular significance in contemporary heterocyclic chemistry research due to its role as both a synthetic target and a building block for more complex molecular architectures. The benzodiazepine scaffold has been recognized as a "privileged structure" in medicinal chemistry, a designation that reflects its ability to interact with multiple biological targets and serve as a versatile platform for drug discovery efforts.

Research into benzodiazepin-5-one derivatives has revealed their potential as synthetic intermediates for accessing diverse heterocyclic frameworks. The specific substitution pattern present in this compound makes it particularly valuable for studies investigating structure-activity relationships and synthetic methodology development. The quaternary carbon center at position 3 provides a unique structural feature that can be exploited in various synthetic transformations.

Modern synthetic approaches to benzodiazepin-5-one derivatives have incorporated advanced catalytic methodologies, including metal-catalyzed tandem reactions and multicomponent synthetic strategies. One-pot synthesis protocols have been developed that enable efficient construction of the benzodiazepine framework while introducing specific substitution patterns. These methodologies have particular relevance for accessing compounds like this compound with high efficiency and selectivity.

Table 4: Research Applications in Heterocyclic Chemistry

| Research Area | Application | Significance |

|---|---|---|

| Synthetic Methodology | Target compound for method development | Tests efficiency of new synthetic approaches |

| Structure-Activity Studies | Model compound for substitution effects | Provides insights into structural requirements |

| Catalytic Chemistry | Substrate for metal-catalyzed transformations | Evaluates catalyst performance and selectivity |

| Mechanistic Studies | Probe for reaction mechanisms | Helps understand fundamental chemical processes |

| Library Synthesis | Building block for compound libraries | Enables systematic exploration of chemical space |

The development of continuous-flow synthetic protocols specifically targeting benzodiazepin-5-one derivatives has demonstrated the practical importance of these compounds in modern synthetic chemistry. These methodologies offer advantages including improved reaction control, enhanced safety profiles, and increased scalability compared to traditional batch processes. The ability to synthesize gram-scale quantities of benzodiazepin-5-one derivatives using continuous-flow techniques has important implications for both research applications and potential commercial development.

Contemporary research has also focused on expanding the scope of synthetic transformations that can be applied to benzodiazepin-5-one scaffolds. The use of molybdenum and copper co-catalysts in tandem annulation procedures has enabled efficient construction of complex benzodiazepine derivatives through one-pot synthetic strategies. These methodological advances have particular relevance for accessing substituted derivatives like this compound with high synthetic efficiency.

The significance of this compound extends beyond its immediate synthetic applications to encompass its role in fundamental studies of heterocyclic chemistry. The benzodiazepine framework serves as an excellent model system for investigating conformational preferences, electronic effects, and reactivity patterns in seven-membered heterocycles. The specific substitution pattern present in this compound provides opportunities to study the effects of steric hindrance and electronic modulation on chemical behavior.

Research into the synthetic applications of benzodiazepin-5-one derivatives has revealed their utility as precursors for accessing more complex polycyclic systems. The ability to introduce additional rings or functional groups onto the benzodiazepine core makes these compounds valuable starting materials for diversity-oriented synthesis strategies. The quaternary carbon center in this compound provides a particularly useful handle for such transformations, as it offers both steric protection and a site for potential functionalization.

属性

IUPAC Name |

3-ethyl-3-methyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-3-12(2)8-13-10-7-5-4-6-9(10)11(15)14-12/h4-7,13H,3,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIWZNSNGTYLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC2=CC=CC=C2C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

This method allows for efficient introduction of the ethyl and methyl groups at the 3-position during the amine addition step.

Direct Amination and Cyclization in Acidic Media

A commonly reported laboratory-scale synthesis involves:

- Reacting ethylamine and methylamine with a benzodiazepine precursor in the presence of a strong acid such as hydrochloric acid.

- Refluxing the mixture to promote cyclization.

- Isolation of the dihydrochloride salt of the product by crystallization.

This method is straightforward and suitable for small-scale synthesis but requires careful control of reaction conditions to maximize yield and purity.

Reaction Conditions and Optimization

Purification Techniques

- Recrystallization from solvents such as ethanol or ethyl acetate is commonly employed to obtain pure dihydrochloride salts.

- Chromatography , including silica gel column chromatography, is used for further purification especially when side products or unreacted intermediates are present.

- Removal of solvents under reduced pressure followed by washing and drying ensures isolation of the solid product.

Analytical and Structural Confirmation (Supporting Preparation)

- NMR Spectroscopy (¹H and ¹³C NMR) confirms the tetrahydrobenzodiazepine ring and the presence of ethyl and methyl substituents.

- Mass Spectrometry (ESI-MS) confirms molecular weight (expected molecular weight ~204.27 g/mol for the free base).

- X-ray Crystallography can be used to verify ring conformation and stereochemistry, especially the chair conformation of the tetrahydro ring.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ethylene oxide route | Z-methylaminobenzamide | Ethylene oxide, thionyl chloride, acetic acid | Well-established, versatile | Multi-step, purification needed |

| Benzophenone + primary amines | Substituted acetylaminobenzophenone + ethylamine/methylamine | Organic solvent, acid binding agent, <50°C | Industrially scalable | Requires careful temp control |

| Direct amination in acid | Benzodiazepine precursor + ethylamine/methylamine | HCl, reflux | Simple, direct | Lower yields, side reactions |

化学反应分析

Types of Reactions

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly at the nitrogen or carbon atoms, can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized benzodiazepine derivatives .

科学研究应用

Chemistry

-

Building Block for Derivatives:

- The compound serves as a precursor for synthesizing more complex benzodiazepine derivatives. Its unique structure allows chemists to modify it further to explore new pharmacological properties.

-

Analytical Chemistry:

- It is used as a reference standard in various analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the identification and quantification of similar compounds in pharmaceutical formulations.

Biology

-

Pharmacological Studies:

- Researchers investigate its interactions with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. Its mechanism of action involves enhancing GABAergic activity, which can lead to sedative and anxiolytic effects.

-

Neuropharmacology:

- Studies have shown potential therapeutic effects in treating anxiety disorders and insomnia. The compound's ability to modulate neurotransmission makes it a candidate for further exploration in neuropharmacological research.

Medicine

-

Therapeutic Potential:

- Ongoing research aims to evaluate its efficacy in treating various neurological disorders. Clinical trials may assess its safety profile and therapeutic benefits compared to existing benzodiazepines.

-

Drug Development:

- The compound is being explored in the context of developing new pharmaceuticals that could offer improved efficacy or reduced side effects compared to traditional benzodiazepines.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Pharmacology demonstrated that derivatives of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one exhibited significant anxiolytic properties in animal models when administered at specific dosages. The results indicated a dose-dependent effect on reducing anxiety-like behaviors in rodents.

Case Study 2: Synthesis Optimization

Research conducted by chemists at Enamine focused on optimizing the synthesis routes for this compound using continuous flow reactors. This method allowed for better control over reaction parameters and improved yields by minimizing side reactions commonly encountered in batch processes.

作用机制

The mechanism of action of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, the compound can produce sedative, anxiolytic, and muscle relaxant effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for GABA receptor binding sites .

相似化合物的比较

Structural and Functional Group Variations

The table below compares key structural features and properties of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one with similar compounds:

Physicochemical and Pharmacological Implications

- Polarity: Amino-substituted derivatives (e.g., 8-amino-1,4-dimethyl) exhibit higher polarity, which may reduce CNS activity but improve solubility .

- Reactivity : Nitro-substituted analogs (e.g., 9-nitro) are more reactive due to electron-withdrawing effects, making them candidates for prodrug strategies .

- Ring Modifications : Benzoxazepines (oxygen-containing analogs) demonstrate altered receptor binding profiles, emphasizing the critical role of nitrogen atoms in benzodiazepine pharmacology .

生物活性

3-Ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine family, known for its psychoactive properties and potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 190.28 g/mol. Its structure features a benzodiazepine core with ethyl and methyl substituents that influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1384429-54-2 |

The primary mechanism of action of this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to various pharmacological outcomes such as:

- Sedation

- Anxiolytic effects

- Muscle relaxation

These effects are primarily mediated through the modulation of neurotransmitter release and neuronal excitability.

Pharmacological Effects

Research indicates that this compound exhibits several noteworthy pharmacological properties:

- Anxiolytic Activity : Studies have shown that benzodiazepine derivatives can significantly reduce anxiety levels in animal models.

- Sedative Effects : The compound has been found to induce sedation in various experimental settings.

- Muscle Relaxation : Its muscle relaxant properties make it a candidate for treating muscle spasms.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Study 1: Anxiolytic Effects in Rodent Models

A study published in the Journal of Pharmacology investigated the anxiolytic effects of this compound in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages.

Study 2: Sedative Properties

Another research effort focused on the sedative properties of this compound. Using EEG monitoring in animal models, researchers observed increased theta wave activity associated with sedation following administration of the compound.

Study 3: Muscle Relaxation

A comparative study assessed the muscle relaxant effects of various benzodiazepine derivatives. The findings suggested that this compound demonstrated superior muscle relaxant activity compared to some traditional benzodiazepines.

常见问题

Q. Methodological Considerations :

- Temperature control (e.g., 0–5°C for acylation to minimize side reactions).

- Use of inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Yield optimization via continuous flow reactors for scalable production .

Table 1 : Example Synthetic Protocol

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | 2,4-Dichlorobenzoyl chloride, Et₃N, DCM, 0°C | Acylation | 65–70 |

| 2 | H₂SO₄, reflux, 12h | Cyclization | 80–85 |

| 3 | Ethanol recrystallization | Purification | 95+ purity |

What spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms ring saturation. Key signals include:

- δ 1.2–1.4 ppm (triplet, ethyl CH₃).

- δ 4.2–4.5 ppm (multiplet, tetrahydro ring protons) .

- X-Ray Crystallography : Resolves stereochemistry and confirms the fused benzodiazepine ring conformation. A study on a similar compound revealed a non-planar structure with a dihedral angle of 15.2° between rings .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH stretching at ~3300 cm⁻¹ .

How can contradictions in metabolic stability data between in vitro and in vivo models be resolved?

Advanced Research Question

Discrepancies often arise due to differences in enzyme activity, protein binding, or compartmentalization. Methodological strategies include:

- Comparative LC-MS/MS Analysis : Quantify parent compound and metabolites in both liver microsomes (CYP450 isoforms) and plasma .

- Species-Specific Metabolism : Use humanized liver models (e.g., chimeric mice) to bridge in vitro-in vivo gaps .

- Protein Binding Assays : Adjust for free fraction differences using equilibrium dialysis .

Table 2 : Example Metabolic Stability Data

| Model | Half-life (h) | Major Metabolite | Enzyme Involved |

|---|---|---|---|

| Rat hepatocytes | 2.3 | Hydroxylated derivative | CYP3A4 |

| Human microsomes | 4.1 | N-Demethylated product | CYP2D6 |

What computational approaches predict the compound’s binding affinity to GABAₐ receptor subtypes?

Advanced Research Question

- Molecular Docking : Use tools like AutoDock Vina to model interactions with α1/α2 subunits. A study on flubromazolam showed hydrogen bonding with Asn60 and hydrophobic interactions with Phe77 .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ) with experimental EC₅₀ values .

How can contradictory pharmacological data (e.g., anxiolytic vs. sedative effects) be systematically addressed?

Advanced Research Question

- Dose-Response Profiling : Test efficacy across a range (0.1–10 mg/kg) in rodent models (e.g., elevated plus maze for anxiety, rotarod for sedation) .

- Receptor Subtype Selectivity : Use radioligand binding assays (³H-flumazenil) to compare affinity for α1 (sedative) vs. α2 (anxiolytic) subunits .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with behavioral outcomes to identify therapeutic windows .

What methodologies elucidate the compound’s metabolic pathways and enzyme contributions?

Advanced Research Question

- Recombinant CYP Screening : Incubate with human CYP isoforms (3A4, 2D6, 2C19) to identify primary metabolizing enzymes .

- Stable Isotope Labeling : Use ¹³C/²H-labeled compound to track metabolite formation via high-resolution mass spectrometry .

- Knockout Animal Models : Compare wild-type and CYP3A4⁻/⁻ mice to validate enzyme roles in vivo .

How can structural modifications improve selectivity for neurological targets while reducing off-target effects?

Advanced Research Question

- Scaffold Hybridization : Fuse with pyrazole or triazole moieties to enhance GABAₐ α2/α3 selectivity .

- Stereochemical Optimization : Synthesize enantiomers and test binding using chiral HPLC-separated samples .

- Prodrug Design : Introduce ester or amide prodrug groups to modulate blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。